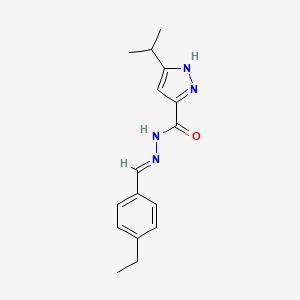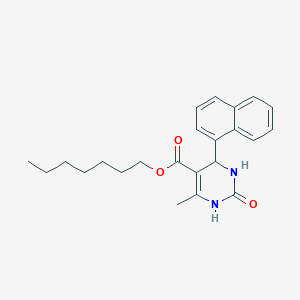
N'-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Éthylbenzylidène)-3-isopropyl-1H-pyrazole-5-carbohydrazide est un composé chimique appartenant à la classe des hydrazones. Les hydrazones se caractérisent par la présence d’un groupe fonctionnel C=N-NH, qui est formé par la condensation de l’hydrazine avec des aldéhydes ou des cétones.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N’-(4-Éthylbenzylidène)-3-isopropyl-1H-pyrazole-5-carbohydrazide implique généralement la réaction de condensation entre le 4-éthylbenzaldéhyde et la 3-isopropyl-1H-pyrazole-5-carbohydrazide. La réaction est généralement réalisée dans un solvant d’éthanol sous reflux. Le mélange réactionnel est chauffé pour favoriser la formation de la liaison hydrazone, et le produit est ensuite isolé par filtration et purifié par recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de la N’-(4-Éthylbenzylidène)-3-isopropyl-1H-pyrazole-5-carbohydrazide ne soient pas bien documentées, l’approche générale impliquerait une mise à l’échelle de la synthèse en laboratoire. Cela comprendrait l’optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La N’-(4-Éthylbenzylidène)-3-isopropyl-1H-pyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazone en une amine.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome (Br2) ou l’acide nitrique (HNO3).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des oxydes, tandis que la réduction peut produire des amines.
Applications de recherche scientifique
La N’-(4-Éthylbenzylidène)-3-isopropyl-1H-pyrazole-5-carbohydrazide a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire en synthèse organique, en particulier dans la formation d’autres dérivés d’hydrazone.
Médecine : Elle est étudiée pour ses propriétés pharmacologiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que les capteurs ou les catalyseurs.
Applications De Recherche Scientifique
N’-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of other hydrazone derivatives.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as sensors or catalysts.
Mécanisme D'action
Le mécanisme d’action de la N’-(4-Éthylbenzylidène)-3-isopropyl-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydrazone peut former des liaisons covalentes réversibles avec certaines enzymes, inhibant leur activité. Cette interaction peut perturber des voies biologiques clés, conduisant aux effets observés du composé. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
La N’-(4-Éthylbenzylidène)-3-isopropyl-1H-pyrazole-5-carbohydrazide peut être comparée à d’autres dérivés d’hydrazone, tels que :
- N’-(4-Méthylbenzylidène)-3-isopropyl-1H-pyrazole-5-carbohydrazide
- N’-(4-Chlorobenzylidène)-3-isopropyl-1H-pyrazole-5-carbohydrazide
- N’-(4-Nitrobenzylidène)-3-isopropyl-1H-pyrazole-5-carbohydrazide
Ces composés partagent des caractéristiques structurelles similaires mais diffèrent par les substituants sur le groupe benzylidène. Les propriétés uniques de la N’-(4-Éthylbenzylidène)-3-isopropyl-1H-pyrazole-5-carbohydrazide proviennent de la présence du groupe éthyle, qui peut influencer sa réactivité et ses interactions avec les cibles biologiques.
Propriétés
Formule moléculaire |
C16H20N4O |
|---|---|
Poids moléculaire |
284.36 g/mol |
Nom IUPAC |
N-[(E)-(4-ethylphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N4O/c1-4-12-5-7-13(8-6-12)10-17-20-16(21)15-9-14(11(2)3)18-19-15/h5-11H,4H2,1-3H3,(H,18,19)(H,20,21)/b17-10+ |
Clé InChI |
UTEXLSMLHRXTBY-LICLKQGHSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C(C)C |
SMILES canonique |
CCC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11672519.png)

![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672529.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11672537.png)

![5-[(3,5-Dimethoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672559.png)
![2-(4-chlorophenoxy)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11672566.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672572.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672574.png)
![(5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672578.png)
![(5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672580.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11672601.png)
![(2E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B11672607.png)
![(5Z)-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672608.png)
